Methyl 2-({[6-(1,3-benzodioxol-5-YL)-3-methylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)acetate is a complex organic compound that belongs to the class of benzodioxole derivatives These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
Vorbereitungsmethoden
The synthesis of Methyl 2-({[6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved by cyclization of a suitable precursor, such as a catechol derivative, with formaldehyde.
Introduction of the isoxazole ring: This step involves the reaction of the benzodioxole derivative with a nitrile oxide, which can be generated in situ from a suitable precursor.
Formation of the pyridine ring: This can be achieved by cyclization of the isoxazole derivative with a suitable reagent, such as a halogenated pyridine derivative.
Coupling of the benzodioxole-isoxazole-pyridine intermediate with methyl acetate: This step involves the reaction of the intermediate with methyl acetate in the presence of a suitable catalyst, such as a palladium complex.
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Analyse Chemischer Reaktionen
Methyl 2-({[6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides can be introduced into the molecule.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)acetate has several scientific research applications:
Medicinal Chemistry: This compound is of interest for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of novel materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Wirkmechanismus
The mechanism of action of Methyl 2-({[6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the activity of neurotransmitter receptors in the brain .
Vergleich Mit ähnlichen Verbindungen
Methyl-2-({[6-(1,3-Benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)acetat kann mit anderen Benzodioxolderivaten verglichen werden, wie z. B.:
Methyl-1,3-benzodioxol-5-yl(hydroxy)acetat: Diese Verbindung besitzt einen ähnlichen Benzodioxolring, jedoch keine Isoxazol- und Pyridinringe, was sie weniger komplex und möglicherweise weniger vielseitig macht.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamin: Diese Verbindung besitzt einen ähnlichen Benzodioxolring, weist aber anstelle der Estergruppe eine Amingruppe auf, was zu unterschiedlichen chemischen Eigenschaften und biologischen Aktivitäten führt.
2-(1,3-Benzodioxol-5-yl)-5-[(3-Fluor-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol: Diese Verbindung besitzt einen ähnlichen Benzodioxolring, enthält aber einen Thiadiazolring, der unterschiedliche biologische Aktivitäten verleihen kann.
Eigenschaften
Molekularformel |
C18H15N3O6 |
---|---|
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
methyl 2-[[6-(1,3-benzodioxol-5-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C18H15N3O6/c1-9-16-11(17(23)19-7-15(22)24-2)6-12(20-18(16)27-21-9)10-3-4-13-14(5-10)26-8-25-13/h3-6H,7-8H2,1-2H3,(H,19,23) |
InChI-Schlüssel |
FVXIJPVTDJAYCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)NCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.